molecular formula C6H15N5S B14080208 4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate CAS No. 102203-10-1

4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate

Cat. No.: B14080208
CAS No.: 102203-10-1
M. Wt: 189.28 g/mol
InChI Key: DZRABGJZNZZQJH-UHFFFAOYSA-N
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Description

Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester is a chemical compound with the molecular formula C6H15N5S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester typically involves the reaction of appropriate amines with thiourea derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester is unique due to its specific structural features, such as the presence of both amino and thiourea groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

CAS No.

102203-10-1

Molecular Formula

C6H15N5S

Molecular Weight

189.28 g/mol

IUPAC Name

4-(hydrazinylmethylideneamino)butyl carbamimidothioate

InChI

InChI=1S/C6H15N5S/c7-6(8)12-4-2-1-3-10-5-11-9/h5H,1-4,9H2,(H3,7,8)(H,10,11)

InChI Key

DZRABGJZNZZQJH-UHFFFAOYSA-N

Canonical SMILES

C(CCSC(=N)N)CN=CNN

Origin of Product

United States

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